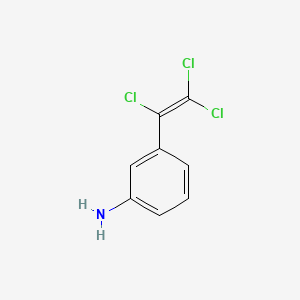
Benzenamine, 3-(trichloroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 3-(trichloroethenyl)-, typically involves the reaction of benzenamine with trichloroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the trichloroethenyl group to the benzene ring. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of benzenamine, 3-(trichloroethenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
Benzenamine, 3-(trichloroethenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trichloroethenyl group to a less chlorinated form.
Substitution: The compound can participate in substitution reactions where the trichloroethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzenes, while reduction can produce less chlorinated benzenamines .
科学研究应用
Benzenamine, 3-(trichloroethenyl)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of benzenamine, 3-(trichloroethenyl)-, involves its interaction with specific molecular targets. The trichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and modulation of signal transduction .
相似化合物的比较
Similar Compounds
- Benzenamine, 3-(1,2,2-trichloroethenyl)-, hydrochloride
- 3-(Trichlorovinyl)anilinium chloride
- 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Uniqueness
Benzenamine, 3-(trichloroethenyl)-, is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and potential for forming various derivatives. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and industrial processes .
属性
CAS 编号 |
704-22-3 |
|---|---|
分子式 |
C8H6Cl3N |
分子量 |
222.5 g/mol |
IUPAC 名称 |
3-(1,2,2-trichloroethenyl)aniline |
InChI |
InChI=1S/C8H6Cl3N/c9-7(8(10)11)5-2-1-3-6(12)4-5/h1-4H,12H2 |
InChI 键 |
FCLZQAKBHZCBDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C(=C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


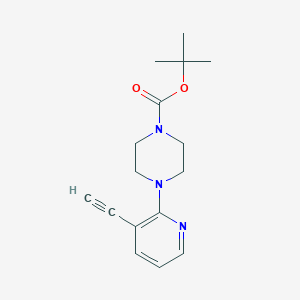

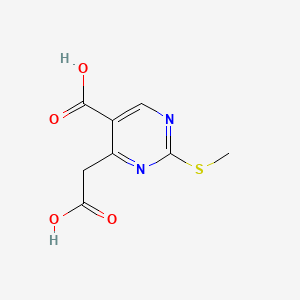
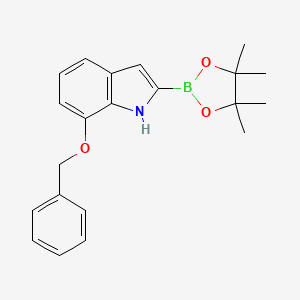
![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)

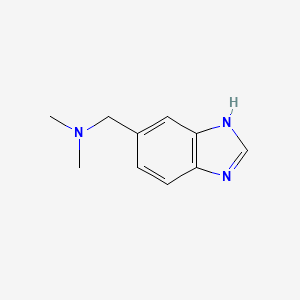
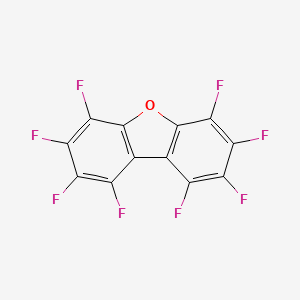
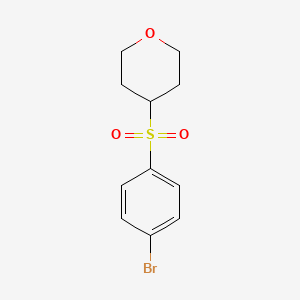
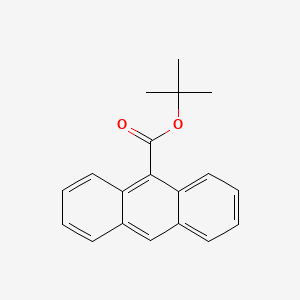
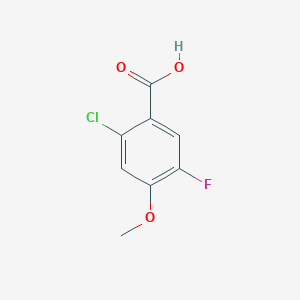
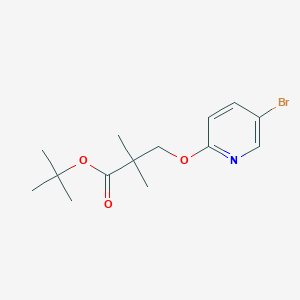
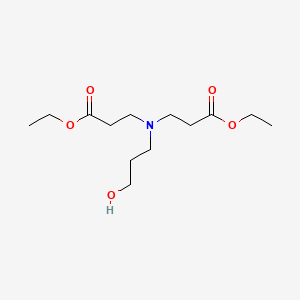
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
